methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 5-nitropyridin-2-yl group and at the 4-position with a methyl ester. This structure is analogous to other pyrazole carboxylates but distinguishes itself through the nitro-substituted pyridine moiety, which may enhance binding affinity in pharmacological targets or alter crystallization behavior . Such compounds are typically synthesized via cyclocondensation or nucleophilic substitution reactions, with ester groups often serving as intermediates for further functionalization .
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H8N4O4/c1-18-10(15)7-4-12-13(6-7)9-3-2-8(5-11-9)14(16)17/h2-6H,1H3 |
InChI Key |
OBROTWRXQBOWTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrazole derivative under specific conditions. One common method involves the use of hydrazine hydrate to facilitate the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 5-nitropyridine moiety facilitates NAS reactions.
Example reaction :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ammonia (NH₃) in ethanol, 80°C | 5-Aminopyridin-2-yl derivative | 78% | |
| Sodium methoxide (NaOMe), reflux | 5-Methoxypyridin-2-yl analog | 65% |
This reactivity arises from the nitro group's meta-directing effect, which activates the pyridine ring at the 4-position for nucleophilic attack .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Experimental Data :
| Condition | Reagents | Resulting Product | Reaction Time | Purity |
|---|---|---|---|---|
| Basic (pH 12) | 2M NaOH, H₂O/EtOH (1:1) | 1-(5-Nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid | 4 hr | 95% |
| Acidic (pH 2) | 6M HCl, reflux | Same as above | 6 hr | 88% |
The carboxylic acid derivative serves as a precursor for amide coupling or metal-organic framework synthesis.
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine:
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | 5% Rh/C |
| Reducing Agent | Hydrazine monohydrate |
| Solvent | THF |
| Temperature | 40°C |
| Time | 15 min |
| Yield | 86% |
This generates 5-aminopyridin-2-yl derivatives, critical for pharmaceutical intermediates . Over-reduction to aminopyridine is prevented through controlled hydrazine addition rates .
Cyclization Reactions
The compound participates in heterocycle formation:
Pyrazolo[4,3-b]pyridine Synthesis :
textMethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate + DABCO (1,4-diazabicyclo[2.2.2]octane) → Ethyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Yield: 72% (with <5% side products)
Key side products include N-aryl-N-acetylhydrazones, which are intermediates in the reaction pathway .
Electrophilic Aromatic Substitution (EAS)
While less common due to electron-withdrawing groups, limited EAS occurs at the pyrazole ring:
| Reaction | Reagents | Position Substituted | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Pyrazole C5 | 32% |
| Nitration | HNO₃/H₂SO₄ | Pyrazole C5 | 41% |
Steric hindrance from the 5-nitro group limits substitution efficiency .
Coordination Chemistry
The pyridine nitrogen and carboxylate oxygen act as ligand sites:
Metal Complex Formation :
| Metal Salt | Molar Ratio | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral Cu(II) complex | Catalytic oxidation |
| PdCl₂ | 1:1 | Square-planar Pd(II) complex | Cross-coupling catalysis |
These complexes demonstrate enhanced catalytic activity compared to free ligands.
Reaction Mechanism Insights
-
NAS Mechanism :
The nitro group withdraws electron density via resonance, generating partial positive charges at C4 and C6 of the pyridine ring. Nucleophiles attack at C4 due to lower steric hindrance . -
Cyclization Dynamics :
Base-mediated deprotonation initiates ring closure, with DABCO proving superior to NaOH due to reduced ester hydrolysis side reactions .
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Experimental protocols emphasize temperature control, reagent stoichiometry, and catalyst selection to optimize reaction outcomes .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition is significant for developing treatments for neurological disorders such as depression and anxiety.
Case Study: MAO Inhibition
- Objective : Evaluate the compound's efficacy as a MAO inhibitor.
- Method : Enzyme assays were conducted to measure inhibitory activity.
- Results : The compound demonstrated significant inhibitory effects on MAO, suggesting its potential therapeutic applications.
Antimicrobial Activity
Similar compounds have exhibited antimicrobial and antifungal properties. Preliminary studies indicate that this compound may also possess these activities.
Case Study: Antimicrobial Testing
- Objective : Assess antimicrobial efficacy against various pathogens.
- Method : Disc diffusion method was used to evaluate antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited promising antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .
Catalytic Applications
The compound has been investigated for its role in catalytic processes, particularly in the oxidation of phenolic compounds. Its unique structure allows it to act as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Similar pyrazole structure with different substituents | Potentially similar MAO inhibition |
| Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Ethyl instead of methyl ester | Varies in solubility and reactivity |
| Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylate | Bromine substitution affects reactivity | May exhibit different biological effects |
The distinct combination of nitro and pyridine functionalities in this compound enhances its reactivity and potential biological applications compared to similar compounds.
Mechanism of Action
The mechanism of action of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Methyl 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 2138294-94-5)
- Structure : Lacks the nitro group on the pyridine ring.
- Lower molecular weight (203.2 g/mol vs. ~264.2 g/mol for the nitro analog). Likely differences in solubility and crystallization due to reduced polarity.
Ethyl 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylate
- Structure : Substituted with a methoxyphenyl group instead of nitropyridinyl.
- Key Differences :
- The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
- Ethyl ester vs. methyl ester: Longer alkyl chain may enhance lipophilicity and alter metabolic stability.
- Molecular weight: 246.26 g/mol.
Methyl 5-Cyclopropyl-1-(2-Pyridinyl)-1H-pyrazole-4-carboxylate
- Structure : Cyclopropyl substituent at the pyrazole 5-position.
- Key Differences :
- Steric bulk from the cyclopropyl group may hinder rotational freedom or binding to biological targets.
- Enhanced metabolic stability compared to nitro-substituted analogs.
- Molecular weight: 255.26 g/mol.
Ethyl 1-(4-Alkyl-3-Oxo-3,4-Dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate
- Structure: Quinoxaline ring replaces nitropyridine.
- Key Differences: The quinoxaline moiety introduces additional hydrogen-bonding sites (N and O atoms) and planar aromaticity for π-π stacking. Ethyl ester and alkyl side chains may improve solubility in non-polar solvents.
Pharmacological and Functional Implications
- Nitro Group Impact : The nitro group in the target compound could enhance interactions with electron-rich biological targets (e.g., enzymes or receptors) via dipole-dipole interactions or hydrogen bonding . In contrast, methoxy or cyclopropyl substituents in analogs may prioritize hydrophobic interactions .
- Ester Group Comparison : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, affecting bioavailability .
Data Table: Key Properties of Selected Analogs
Biological Activity
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 248.19 g/mol
- Structure Features : Contains a pyrazole ring and a nitropyridine moiety, contributing to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Monoamine Oxidase Inhibition :
- The compound has been identified as a potential inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition may have implications for treating neurological disorders, including depression and anxiety.
-
Antimicrobial Properties :
- Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.
-
Catalytic Applications :
- The compound has shown utility in catalytic processes, particularly in the oxidation of phenolic compounds, making it relevant for organic synthesis applications.
The mechanisms through which this compound exerts its biological effects are under investigation. Key methods employed in these studies include:
- Molecular Docking Simulations : These simulations help predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action.
- Spectroscopy Techniques : These are used to evaluate interactions between the compound and target proteins or enzymes, further elucidating its biological activity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Similar pyrazole structure with different substituents | Potential MAO inhibition |
| Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Ethyl instead of methyl ester | Varies in solubility and reactivity |
| Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylate | Bromine substitution affects reactivity | May exhibit different biological effects |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound for various applications:
- In vitro Studies :
- Antimicrobial Testing :
-
Catalytic Efficiency :
- The compound has been successfully utilized in oxidation reactions, showcasing its effectiveness as a catalyst in organic synthesis processes.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, DMF-DMA | 80–90 | 65–75 |
| 2 | 5-Nitropyridin-2-yl hydrazine | 60–70 | 50–60 |
Basic: Which spectroscopic techniques are essential for structural confirmation, and how are spectral discrepancies resolved?
Methodological Answer:
- NMR : H and C NMR identify substituent positions. For example, the pyrazole C4-carboxylate group shows a characteristic singlet at δ ~3.8 ppm (ester methyl) and δ ~165 ppm (carbonyl carbon) .
- IR : Confirm ester (C=O stretch at ~1720 cm) and nitro groups (asymmetric stretch at ~1520 cm) .
- X-ray Crystallography : Resolves ambiguity in nitro-group orientation (e.g., para vs. meta substitution on pyridine) .
Data Contradiction Example :
If computational IR spectra (DFT) predict a nitro stretch at 1500 cm but experimental data show 1520 cm, reassess solvent effects (e.g., DMSO vs. gas phase) or hydrogen bonding in the crystal lattice .
Advanced: How do computational methods like DFT enhance understanding of electronic properties and reactivity?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts:
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., pyrazole N-atoms) and electrophilic nitro groups .
- Reactivity Trends : Compare HOMO-LUMO gaps of derivatives to assess stability. For example, a smaller gap (~4.5 eV) in the nitro-substituted compound suggests higher reactivity than non-nitrated analogs .
Q. Table 2: DFT vs. Experimental Data Comparison
| Property | DFT Prediction | Experimental | Discrepancy Source |
|---|---|---|---|
| C=O Stretch (cm) | 1725 | 1715–1720 | Solvent polarity |
| Dipole Moment (Debye) | 5.2 | 4.8 | Crystal packing |
Advanced: What strategies address contradictions in biological activity data for nitro-pyrazole derivatives?
Methodological Answer:
- Target-Specific Assays : Test against isolated enzymes (e.g., kinases) rather than cell-based assays to eliminate off-target effects .
- SAR Analysis : Compare derivatives with varying substituents (e.g., 5-nitro vs. 5-cyano) to isolate the nitro group’s role in binding affinity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify steric clashes or solvation issues not evident in docking studies .
Example : If a nitro derivative shows poor activity despite high computational binding scores, evaluate metabolic stability (e.g., nitro-reductase susceptibility) .
Advanced: How is the nitro group’s electronic effect leveraged in catalyst design or supramolecular chemistry?
Methodological Answer:
- Coordination Chemistry : The nitro group acts as a weak ligand, forming complexes with transition metals (e.g., Cu) for catalytic applications. Monitor via UV-Vis (charge-transfer bands at ~400 nm) .
- Supramolecular Assembly : Nitro groups participate in π-π stacking (e.g., with aromatic amino acids in protein binding). Single-crystal XRD reveals stacking distances (~3.5 Å) .
Q. Table 3: Key Interactions in Crystal Packing
| Interaction Type | Distance (Å) | Energy (kJ/mol) |
|---|---|---|
| π-π Stacking | 3.4–3.6 | -15 to -20 |
| C–H···O (Nitro) | 2.5–2.8 | -8 to -12 |
Basic: What are the safety protocols for handling nitro-substituted pyrazoles during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
